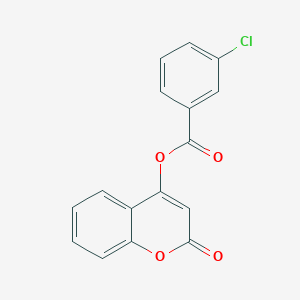

2-oxo-2H-chromen-4-yl 3-chlorobenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

(2-oxochromen-4-yl) 3-chlorobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H9ClO4/c17-11-5-3-4-10(8-11)16(19)21-14-9-15(18)20-13-7-2-1-6-12(13)14/h1-9H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGXRHHFGYTWXRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)OC(=O)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H9ClO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Coumarin Benzoate Esters

Strategic Approaches to O-Acylation of Hydroxycoumarins

The formation of the ester linkage in coumarin (B35378) benzoate (B1203000) esters is most commonly achieved through the O-acylation of a hydroxycoumarin. This transformation can be accomplished via several methods, principally categorized as direct esterification processes or reactions mediated by highly reactive acyl halides.

Direct Esterification Processes

Direct esterification involves the reaction of a hydroxycoumarin with a carboxylic acid. While traditional acid-catalyzed methods like Fischer esterification are common for many alcohols, the synthesis of coumarin esters often employs milder, more specialized techniques to accommodate potentially sensitive substrates.

One of the most effective mild esterification methods is the Steglich esterification . This process utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), as a coupling agent to activate the carboxylic acid. A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is also essential for the reaction to proceed efficiently. nih.gov The reaction is generally conducted at room temperature in an appropriate aprotic solvent. wikipedia.org

The key advantage of the Steglich method is its mild reaction conditions, which allow for the esterification of sensitive molecules that may not be stable under the harsh conditions of other methods. wikipedia.orgorganic-chemistry.org The mechanism involves the carboxylic acid adding to the DCC, forming a highly reactive O-acylisourea intermediate. DMAP, acting as a stronger nucleophile than the alcohol, then reacts with this intermediate to form a reactive acyl-pyridinium species. This species is subsequently attacked by the hydroxycoumarin to yield the desired ester and dicyclohexylurea (DCU) as a byproduct. wikipedia.orgorganic-chemistry.org

Table 1: Key Reagents in Steglich Esterification

| Reagent Role | Example Compound(s) | Function |

| Carboxylic Acid | 3-Chlorobenzoic Acid | Provides the acyl group for the ester. |

| Alcohol | 4-Hydroxycoumarin (B602359) | The hydroxyl-containing substrate to be esterified. |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | Activates the carboxylic acid to facilitate nucleophilic attack. |

| Catalyst | 4-Dimethylaminopyridine (DMAP) | Acts as an acyl transfer agent to accelerate the reaction. organic-chemistry.org |

Acyl Halide Mediated Reactions (e.g., Acyl Chloride)

A more conventional and widely used approach for the O-acylation of hydroxycoumarins involves the use of acyl halides, particularly acyl chlorides. acs.org These reagents are significantly more reactive than their corresponding carboxylic acids, allowing for rapid and high-yielding esterification reactions.

This method typically involves reacting the hydroxycoumarin with an acyl chloride, such as 3-chlorobenzoyl chloride, in the presence of a base. The base, often an organic amine like triethylamine (B128534) or pyridine, serves to neutralize the hydrogen chloride (HCl) that is generated as a byproduct of the reaction. scispace.com The reactions are often carried out in an inert solvent like dichloromethane or tetrahydrofuran under mild conditions, frequently at room temperature.

The choice of base and solvent can be critical. For instance, the O-acylation of 4-hydroxycoumarin can be effectively catalyzed by 4-dimethylaminopyridine (DMAP) or triethylamine. scispace.com In some procedures, the reaction mixture may be heated under reflux to ensure completion. echemi.com This method is distinguished by its operational simplicity, clean reaction profiles, and often high yields.

Precursor Compound Utilization

The specific structure of the final coumarin ester is determined by the choice of the starting materials. Different hydroxylated coumarin derivatives or related precursors can be used to synthesize various isomers of the target compound.

Derivatives of 4-Hydroxycoumarin

4-Hydroxycoumarin is a common and versatile precursor for the synthesis of coumarin esters. Its hydroxyl group at the 4-position is nucleophilic and can readily undergo O-acylation. The reaction of 4-hydroxycoumarin with various acyl chlorides in the presence of a base like triethylamine or pyridine leads to the formation of the corresponding 4-coumarinyl esters (O-acyl derivatives). scispace.comsciepub.com

Table 2: Representative O-Acylation of 4-Hydroxycoumarin

| Precursor | Acylating Agent | Catalyst/Base | Product |

| 4-Hydroxycoumarin | Acetyl Chloride | Triethylamine | 4-Acetoxycoumarin google.com |

| 4-Hydroxycoumarin | Long-chain Acyl Chlorides | Piperidine | 3-Acyl-4-hydroxycoumarins* |

| 4-Hydroxycoumarin | Various Acyl Chlorides | DMAP or Triethylamine | Corresponding 4-Coumarinyl Esters scispace.com |

*Note: In the presence of certain catalysts like piperidine, the reaction with 4-hydroxycoumarin can sometimes lead to C-acylation at the 3-position rather than O-acylation at the 4-position. youtube.com

Derivatives of 7-Hydroxycoumarin

To synthesize esters at different positions of the coumarin nucleus, other hydroxycoumarin isomers are employed. For example, 7-hydroxycoumarin (also known as umbelliferone) is a key starting material for preparing 7-substituted coumarin esters. The hydroxyl group at the 7-position can be exploited for acylation reactions. nih.gov

A notable example is the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818). This compound was prepared in 88% yield through the O-acylation of 7-hydroxycoumarin with 4-chlorobenzoyl chloride. The reaction was conducted in dichloromethane using a slight excess of triethylamine at 20 °C for one hour. researchgate.net This protocol highlights a mild, rapid, and efficient synthesis under ambient conditions. nih.gov

Chroman-2,3-dione as a Starting Material

An alternative synthetic route utilizes chroman-2,3-dione as a precursor. This approach can lead to the formation of 3-substituted coumarin esters. In a reported synthesis, 2-oxo-2H-chromen-3-yl 4-chlorobenzoate was prepared from chroman-2,3-dione.

The synthesis involved reacting chroman-2,3-dione with 4-chlorobenzoyl chloride in dry tetrahydrofuran with triethylamine as a base. The reaction mixture was refluxed for four hours. Following workup, which included acidification and extraction, the final product was obtained in a 70% yield after recrystallization. This method provides access to a different regioisomer of the coumarin benzoate ester compared to those derived from 4- or 7-hydroxycoumarin.

Reaction Conditions and Optimization

The successful synthesis of coumarin benzoate esters hinges on the meticulous selection and optimization of several key parameters, including the solvent system, catalytic agents, reaction temperature, and duration.

Solvent Systems (e.g., Tetrahydrofuran, Dichloromethane, Acetonitrile, Diethyl Ether)

The choice of solvent is critical as it influences reactant solubility, reaction rate, and the reaction pathway. Aprotic solvents are commonly employed to prevent unwanted side reactions.

Tetrahydrofuran (THF) : Dry THF is a frequently used solvent for the synthesis of coumarin esters. nih.govnih.govsapub.org It effectively dissolves both the hydroxycoumarin precursor and the acyl chloride, facilitating the reaction. For instance, in the synthesis of 2-oxo-2H-chromen-3-yl 4-chlorobenzoate and 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate, dry THF was the solvent of choice. nih.govnih.gov

Dichloromethane (DCM) : DCM is another effective solvent for this class of reactions, particularly under milder conditions. proquest.comsemanticscholar.orgnih.gov Its utility was demonstrated in the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, which proceeded efficiently at ambient temperature. proquest.comsemanticscholar.org Optimization studies for various coumarin syntheses often include DCM as a candidate solvent. nih.govrsc.org

Acetonitrile (ACN) and Diethyl Ether : While less commonly cited for the direct synthesis of the target compound, acetonitrile and diethyl ether are often considered during the optimization of synthetic routes for various coumarin derivatives due to their suitable properties as reaction media. rsc.org

Table 1: Solvent Systems in Coumarin Benzoate Ester Synthesis

| Compound Synthesized | Solvent | Reference |

| 2-oxo-2H-chromen-3-yl 4-chlorobenzoate | Tetrahydrofuran | nih.gov |

| 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | Dichloromethane | proquest.comsemanticscholar.org |

| 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate | Tetrahydrofuran | nih.gov |

| 2-oxo-2H-chromen-6-yl 4-methoxybenzoate | Tetrahydrofuran | sapub.org |

Catalytic and Mediating Agents (e.g., Triethylamine, Pyridine)

The esterification reaction is typically mediated by a basic agent to neutralize the hydrochloric acid byproduct formed during the reaction, driving the equilibrium towards product formation.

Triethylamine (TEA) : Triethylamine is the most prevalently used base for this transformation. nih.govnih.govsapub.orgproquest.comsemanticscholar.org It acts as an efficient HCl scavenger. Typically, a slight excess or multiple molar equivalents of dried triethylamine are added to the reaction mixture. nih.govproquest.com For example, the synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate uses a slight excess of triethylamine, while the synthesis of 2-oxo-2H-chromen-3-yl 4-chlorobenzoate employs three molar equivalents. nih.govproquest.com Triethylamine's effectiveness as a catalyst is also noted in various other coumarin syntheses. nih.govacgpubs.org

Pyridine : Pyridine serves a similar function to triethylamine and is another common choice for promoting acylation reactions in the synthesis of coumarin derivatives.

Table 2: Catalytic and Mediating Agents Used in Synthesis

| Compound Synthesized | Catalyst/Mediating Agent | Molar Ratio | Reference |

| 2-oxo-2H-chromen-3-yl 4-chlorobenzoate | Triethylamine | 3 equivalents | nih.gov |

| 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | Triethylamine | Slight excess | proquest.comsemanticscholar.org |

| 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate | Triethylamine | - | nih.gov |

| 2-oxo-2H-chromen-6-yl 4-methoxybenzoate | Triethylamine | - | sapub.org |

Temperature and Reaction Time Parameters (e.g., Reflux, Ambient Temperature, Conductively Heated Sealed-Vessel Reactor)

Reaction temperature and duration are interdependent parameters that are optimized to maximize yield and minimize byproduct formation. The specific conditions depend on the reactivity of the substrates and the solvent used.

Reflux : Heating the reaction mixture to reflux is a common strategy to increase the reaction rate. For syntheses conducted in THF, such as that of 2-oxo-2H-chromen-3-yl 4-chlorobenzoate and 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate, the mixture is typically refluxed for 4 hours. nih.govnih.gov

Ambient Temperature : Milder conditions can also be highly effective. The synthesis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate in dichloromethane proceeds to completion within 1 hour at 20°C with vigorous stirring. proquest.comsemanticscholar.org This approach offers advantages in terms of energy efficiency and operational simplicity. proquest.com

Conductively Heated Sealed-Vessel Reactor : While not specifically documented for 2-oxo-2H-chromen-4-yl 3-chlorobenzoate (B1228886), microwave-assisted synthesis, often performed in sealed vessels, is a modern technique used for various coumarin derivatives to significantly reduce reaction times and improve yields. mdpi.com

Table 3: Temperature and Time Parameters in Synthesis

| Compound Synthesized | Temperature | Time | Reference |

| 2-oxo-2H-chromen-3-yl 4-chlorobenzoate | Reflux | 4 hours | nih.gov |

| 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | 20°C (Ambient) | 1 hour | proquest.comsemanticscholar.org |

| 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate | Reflux | 4 hours | nih.gov |

| 2-oxo-2H-chromen-4-yl 4-bromobenzoate (B14158574) | Reflux | 4 hours | researchgate.net |

Isolation and Purification Techniques

Post-reaction work-up is crucial for isolating the target compound from the reaction mixture and removing unreacted starting materials, the catalyst, and byproducts.

Solvent Extraction and Washing Protocols

A standard work-up procedure for coumarin benzoate ester synthesis involves several steps:

Acidification : The reaction mixture is often poured into a separating funnel containing an immiscible organic solvent, such as chloroform. nih.govnih.gov The solution is then acidified with dilute hydrochloric acid to a pH of approximately 2-3. nih.govnih.gov This step protonates the excess triethylamine, forming a water-soluble salt that can be removed in the aqueous phase.

Extraction : The organic layer containing the desired ester is separated.

Washing : The organic layer is washed multiple times with water until it is neutral to remove any remaining acid and water-soluble impurities. nih.govnih.gov

Drying and Evaporation : The extracted organic layer is dried over an anhydrous salt like magnesium sulfate (MgSO₄) and the solvent is subsequently removed under reduced pressure to yield the crude product. nih.govnih.gov

Precipitate Washing : The crude solid precipitate is sometimes washed with a non-polar solvent like petroleum ether to remove non-polar impurities before further purification. nih.govnih.gov

Recrystallization Processes

Recrystallization is the primary method for purifying the crude solid product to obtain a high-purity, crystalline material. semanticscholar.org The choice of solvent or solvent system is critical for effective purification. rrjournals.com

Mixed Solvent Systems : A common technique involves dissolving the crude product in a minimum amount of a good solvent, such as dichloromethane or chloroform, often with gentle heating. nih.govnih.gov A second solvent in which the compound is less soluble (an anti-solvent), such as hexane or petroleum ether, is then added until turbidity is observed. nih.govnih.gov Upon heating to redissolve the precipitate and subsequent slow cooling, pure crystals of the product form. nih.gov For example, 2-oxo-2H-chromen-3-yl 4-chlorobenzoate was recrystallized from a dichloromethane/hexane mixture. nih.gov

Single Solvent Systems : In some cases, a single solvent can be used. Recrystallization from hot ethanol is a common method for purifying various coumarin derivatives. jsynthchem.com

Table 4: Recrystallization Solvents for Coumarin Benzoate Esters

| Compound Purified | Recrystallization Solvent(s) | Reference |

| 2-oxo-2H-chromen-3-yl 4-chlorobenzoate | Dichloromethane / Hexane | nih.gov |

| 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate | Chloroform | nih.gov |

| General Coumarin Derivatives | Aqueous Ethanol | mdpi.com |

| General Coumarin Derivatives | Aqueous Methanol | rrjournals.com |

Chromatographic Purification Methods (e.g., Flash Chromatography)

Following the synthesis of coumarin benzoate esters such as 2-oxo-2H-chromen-4-yl 3-chlorobenzoate, the crude product often contains unreacted starting materials, catalysts, and by-products. Chromatographic methods are indispensable for isolating the target compound to a high degree of purity. Flash chromatography, a rapid form of preparative column chromatography, is particularly well-suited for this purpose due to its efficiency and speed.

The purification strategy for coumarin esters relies on the polarity differences between the desired product and the impurities. Coumarin derivatives are typically moderately polar compounds, making silica gel the most common choice for the stationary phase. acs.org The selection of an appropriate mobile phase (eluent) is critical for achieving good separation.

The process generally begins with monitoring the reaction completion and crude mixture composition using Thin-Layer Chromatography (TLC). bhu.ac.in TLC helps in identifying a suitable solvent system that provides a clear separation between the target ester and other components. For coumarin derivatives, common mobile phases consist of a mixture of a non-polar solvent, such as hexane or petroleum ether, and a more polar solvent, like ethyl acetate, dichloromethane, or acetone. researchgate.netnih.govnih.gov

In the purification of coumarin esters, the crude product is typically dissolved in a minimum amount of the solvent used for chromatography and loaded onto a silica gel column. The solvent system identified during TLC analysis is then used as the eluent. For instance, in the synthesis of a related isomer, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, the crude product was purified by flash chromatography on silica gel using dichloromethane as the eluent. semanticscholar.org For other 3-substituted coumarin derivatives, mixtures of ethyl acetate and hexane, in ratios from 1:9 to 6:4, have been successfully employed for column chromatography. nih.gov

The polarity of the eluent is often adjusted to control the elution rate of the compounds. A less polar solvent system will result in slower elution of the moderately polar coumarin ester, allowing for better separation from less polar impurities. Conversely, increasing the polarity of the mobile phase will accelerate the elution of the product. In some cases, a gradient elution, where the polarity of the solvent mixture is gradually increased during the chromatographic run, can be used to effectively separate a wider range of impurities.

The fractions collected from the column are monitored by TLC to identify those containing the pure product. These fractions are then combined, and the solvent is removed under reduced pressure, typically using a rotary evaporator, to yield the purified this compound. semanticscholar.org The purity of the final compound is then confirmed using analytical techniques such as NMR spectroscopy and mass spectrometry.

The following table summarizes typical chromatographic conditions used for the purification of various coumarin esters, which can serve as a starting point for optimizing the purification of this compound.

Table 1: Examples of Chromatographic Conditions for Coumarin Ester Purification

| Compound | Stationary Phase | Mobile Phase (Eluent) | Reference |

| 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | Silica Gel | Dichloromethane | semanticscholar.org |

| 3-Acetyl-coumarin ketooxime ethers | Silica Gel | Ethyl acetate / Hexane (1:9) | nih.gov |

| 3-(4-(sulphonyl)piperazine-1-carbonyl)-2H-chromen-2-one derivatives | Silica Gel | Ethyl acetate / Hexane (6:4) | nih.gov |

| 2-oxo-2H-chromen-3-yl 4-chlorobenzoate | Not specified (recrystallization from Dichloromethane/Hexane) | Dichloromethane / Hexane | nih.gov |

Structural Elucidation and Advanced Characterization Techniques

Spectroscopic Characterization

Spectroscopic methods are indispensable for determining the precise structure of novel chemical entities. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, in one and two dimensions, are paramount in piecing together the molecular puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical tool that provides detailed information about the carbon-hydrogen framework of a molecule. For compounds like 2-oxo-2H-chromen-4-yl 3-chlorobenzoate (B1228886), ¹H and ¹³C NMR are fundamental for initial structural assignment, while 2D NMR techniques like COSY and HMBC are used to confirm the connectivity between different parts of the molecule.

While the specific ¹H NMR spectrum for 2-oxo-2H-chromen-4-yl 3-chlorobenzoate is not available, data for the related compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate (B1228818) , has been reported. mdpi.com In this isomer, the proton signals for the coumarin (B35378) and benzene (B151609) rings are distinct. For instance, the ¹H-NMR spectrum recorded in DMSO-d₆ showed characteristic signals for the coumarin ring, including a doublet of doublets and four doublets. mdpi.com The benzene ring protons also appeared as two distinct doublets. mdpi.com

Based on the structure of this compound, one would expect to see a complex pattern of signals in the aromatic region of the ¹H NMR spectrum. The protons on the coumarin ring and the 3-chlorobenzoate moiety would exhibit characteristic chemical shifts and coupling constants, allowing for their differentiation.

Table 1: Representative ¹H NMR Data for a Related Coumarin Benzoate (B1203000) Isomer (2-oxo-2H-chromen-7-yl 4-chlorobenzoate) mdpi.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 6.51 | d | 9.6 |

| H-6 | 7.34 | dd | 8.4, 2.0 |

| H-8 | 7.48 | d | 2.0 |

| H-5 | 7.83 | d | 8.4 |

| H-4 | 8.11 | d | 9.6 |

| H-3' | 7.70 | d | 8.4 |

| H-2' | 8.15 | d | 8.4 |

| Data recorded in DMSO-d₆ at 400 MHz. |

The ¹³C NMR spectrum provides information on the carbon skeleton of a molecule. For 2-oxo-2H-chromen-7-yl 4-chlorobenzoate , the ¹³C{¹H} NMR and DEPT spectra revealed 14 distinct carbon signals, which include aromatic methines, quaternary aromatic carbons, and two carbonyl carbons, confirming the presence of both the coumarin and chlorobenzoate moieties. mdpi.com

For this compound, a similar number of carbon signals would be anticipated. The chemical shifts of the carbons would be influenced by the substitution pattern on both the coumarin and the benzoate rings. The carbonyl carbons of the lactone and the ester would likely appear at the downfield end of the spectrum.

Table 2: Representative ¹³C NMR Data for a Related Coumarin Benzoate Isomer (2-oxo-2H-chromen-7-yl 4-chlorobenzoate) mdpi.com

| Carbon | Chemical Shift (δ, ppm) | Type |

| C-8 | 110.4 | CH |

| C-3 | 115.8 | CH |

| C-4a | 117.0 | Cq |

| C-6 | 118.8 | CH |

| C-1' | 127.4 | Cq |

| C-3' | 129.2 | 2CH |

| C-5 | 129.5 | CH |

| C-2' | 131.8 | 2CH |

| C-4' | 139.3 | Cq |

| C-4 | 143.9 | CH |

| C-7 | 152.9 | Cq |

| C-8a | 154.1 | Cq |

| C-2 | 159.7 | Cq |

| C=O (ester) | 163.4 | Cq |

| Data recorded in DMSO-d₆ at 101 MHz. |

The COSY experiment identifies proton-proton (¹H-¹H) spin-spin couplings within a molecule. In the case of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate , COSY correlations were used to establish the connectivity between adjacent protons on the coumarin and benzene rings. mdpi.comresearchgate.net For the target compound, this compound, a COSY spectrum would be instrumental in tracing the proton networks within both aromatic ring systems, confirming their substitution patterns.

The HMBC experiment shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). This technique is particularly valuable for connecting different fragments of a molecule. For 2-oxo-2H-chromen-7-yl 4-chlorobenzoate , HMBC data provided key correlations that linked the coumarin and chlorobenzoate moieties through the ester linkage. mdpi.comresearchgate.net For instance, correlations from protons on one ring to carbons on the other would definitively establish the ester connection. For this compound, HMBC would be essential to confirm the position of the 3-chlorobenzoate group on the 4-position of the coumarin ring system.

Spectroscopic and Spectrometric Data for this compound Not Available in Publicly Accessible Scientific Literature

A thorough review of scientific databases and publications has revealed no specific experimental data for the structural elucidation and advanced characterization of the chemical compound This compound . The requested analytical information, including Heteronuclear Single Quantum Coherence (HSQC), Nuclear Overhauser Effect Spectroscopy (NOESY), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS), is not available for this specific isomer.

While research has been published on closely related isomers, such as 2-oxo-2H-chromen-7-yl 4-chlorobenzoate and 2-oxo-2H-chromen-3-yl 4-chlorobenzoate, the analytical data from these compounds cannot be extrapolated to accurately describe this compound. mdpi.comnih.gov Spectroscopic and spectrometric properties are highly dependent on the precise molecular structure.

The position of the 3-chlorobenzoate group on the coumarin ring (at the 4-position) and the location of the chlorine atom on the benzoate ring (at the 3-position) are critical determinants of the compound's electronic environment and spatial arrangement. These factors directly influence the results of analytical techniques:

NMR Spectroscopy (HSQC, NOESY): Chemical shifts, scalar couplings, and through-space correlations are unique to the specific arrangement of protons and carbons in the target molecule. The substitution pattern would significantly alter the signals compared to other isomers.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The electronic transitions, and thus the absorption maxima (λmax), are dependent on the chromophore system, which is subtly different for each isomer.

Mass Spectrometry (EI-MS, ESI-MS): The fragmentation pattern of a molecule is a fingerprint of its structure. Different isomers will produce a unique set of fragment ions upon ionization.

Due to the lack of specific published data for this compound, the detailed analysis requested for each subsection of the article cannot be provided at this time.

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental formula of a compound with high accuracy. This is achieved by measuring the mass-to-charge ratio (m/z) to a very high degree of precision.

For the isomeric compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, HRMS analysis was conducted using a Q-TOF spectrometer with electrospray ionization (ESI). mdpi.com The experimental data confirmed the elemental formula of the protonated molecule. mdpi.com The accurate mass of the pseudo-molecular ion [M+H]⁺ was determined to be 301.0261, which corresponds to the elemental formula C₁₆H₁₀ClO₄⁺. mdpi.com This measurement had a mass error of only 1.33 ppm, demonstrating the high accuracy of the technique. mdpi.com In the standard mass spectrum of this isomer, two molecular ion peaks are observed at m/z 300 and 302, which is characteristic for a compound containing a single chlorine atom due to the natural isotopic abundance of ³⁵Cl and ³⁷Cl. mdpi.com

Crystallographic Analysis

Crystallographic analysis, particularly single-crystal X-ray diffraction, provides the most definitive information about the three-dimensional structure of a molecule in the solid state. The following sections detail the crystallographic analysis of 2-oxo-2H-chromen-4-yl 4-bromobenzoate (B14158574) . nih.gov

Single-Crystal X-ray Diffraction (SCXRD)

The single-crystal X-ray diffraction analysis of 2-oxo-2H-chromen-4-yl 4-bromobenzoate revealed its molecular geometry and packing in the crystal lattice. nih.gov

The analysis of the diffraction data allows for the precise determination of bond lengths and angles within the molecule. In the structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate, a slight asymmetry in the electronic distribution around the pyrone ring of the coumarin moiety was observed. This is indicated by the differences in the C8-C9 and C9-C10 bond lengths, which were found to be 1.350(3) Å and 1.452(4) Å, respectively. nih.gov

Selected Bond Lengths for 2-oxo-2H-chromen-4-yl 4-bromobenzoate

| Bond | Length (Å) |

| C8—C9 | 1.350 (3) |

| C9—C10 | 1.452 (4) |

Data sourced from Bationo et al. (2025) nih.gov

The bond angles also provide crucial information about the geometry of the molecule. The torsion angles of the side chain relative to the chromen-2-one ring system are C9—C8—O2—C7 = -12.3 (4)° and C16—C8—O2—C7 = 169.9 (2)°. nih.gov

The dihedral angle between the coumarin ring system and the attached benzoate ring is a key structural parameter. For 2-oxo-2H-chromen-4-yl 4-bromobenzoate, the dihedral angle between the coumarin ring and the 4-bromobenzoate moiety is 10.29 (6)°. nih.govnih.gov This relatively small dihedral angle indicates that the two ring systems are nearly coplanar.

This contrasts with other 4-substituted coumarin derivatives where the dihedral angles are significantly larger. For instance, the dihedral angle in 2-oxo-2H-chromen-4-yl 4-(dimethylamino)benzoate (B8555087) is 43.43 (6)°, and in 2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate, it is 60.70 (7)°. nih.gov In 2-oxo-2H-chromen-4-yl 4-methoxybenzoate, the angle is 69.82 (9)°. nih.gov

Dihedral Angles in a Series of 2-oxo-2H-chromen-4-yl Benzoate Derivatives

| Substituent on Benzoate | Dihedral Angle (°) |

| 4-bromo | 10.29 (6) |

| 4-(dimethylamino) | 43.43 (6) |

| 4-tert-butyl | 60.70 (7) |

| 4-methoxy | 69.82 (9) |

Data sourced from Bationo et al. (2025) nih.gov

As is typical for coumarin derivatives, the chromen-2-one ring system in 2-oxo-2H-chromen-4-yl 4-bromobenzoate is nearly planar. nih.gov The root-mean-square (r.m.s.) deviation from the mean plane is a mere 0.006 Å. nih.govnih.gov The maximum deviation from this plane is 0.030 (2) Å for the oxygen atom O3. nih.gov

Crystal Packing Analysis

The arrangement of molecules in the crystal lattice, known as crystal packing, is determined by intermolecular forces. In the crystal structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate, the molecules are connected through C—H⋯O hydrogen bonds and π–π stacking interactions. nih.govnih.gov A Hirshfeld surface analysis indicated that H⋯H (22.4%), O⋯H/H⋯O (23.6%), and C⋯H/H⋯C (21%) interactions are the most significant contributors to the crystal packing. nih.govnih.gov

Unit Cell Parameters and Space Group Determination

No published data are available.

Intermolecular Interactions: Hydrogen Bonding (C-H...O, C-O...π)

No published data are available.

Aromatic π-π Stacking Interactions

No published data are available.

Specific Halogen Interactions (e.g., C-H...Cl)

No published data are available.

Supramolecular Network Formation

No published data are available.

Powder X-ray Diffraction (PXRD)

No published data are available.

Thermal Analysis

No published data are available.

Thermogravimetric Analysis (TGA)

No data available.

Differential Scanning Calorimetry (DSC)

No data available.

Elemental Analysis

No data available.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the geometric and electronic properties of molecules. For coumarin (B35378) derivatives, ab initio and density functional theory methods are commonly employed to complement experimental findings.

Ab Initio Methods (e.g., Hartree–Fock (HF) with specific basis sets like 6-31G)

Ab initio Hartree-Fock (HF) methods provide a fundamental approach to solving the electronic structure of molecules. For a closely related isomer, 2-oxo-2H-chromen-3-yl 4-chlorobenzoate (B1228818), calculations using the HF method with the 6-31G basis set have been performed to obtain the optimized molecular structure. nih.govresearchgate.netiucr.org Such calculations, often carried out using software packages like GAUSSIAN, yield geometric parameters that are generally in good agreement with experimental data from X-ray crystallography. nih.govresearchgate.netiucr.org

For instance, in the case of the 3-yl 4-chlorobenzoate isomer, the dihedral angle between the coumarin and chlorobenzoate rings was calculated to be 85.7°, which, while larger than the experimentally observed angle of 73.95 (8)°, still provides a valuable theoretical perspective on the molecule's conformation. nih.govresearchgate.netdoaj.orgdntb.gov.ua This level of theory is useful for initial structural optimizations and for providing a baseline for more advanced computational methods.

Density Functional Theory (DFT) Calculations (e.g., B3LYP, B3PW91 with basis sets like 6-311++G(d,p))

Density Functional Theory (DFT) has become a popular method for studying coumarin derivatives due to its balance of accuracy and computational cost. Functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and B3PW91 (Becke, 3-parameter, Perdew-Wang-91) are frequently used in conjunction with extensive basis sets like 6-311++G(d,p) to provide detailed insights into molecular properties. semanticscholar.orgekb.eg These methods have been applied to similar compounds, such as 2-oxo-2H-chromen-3-yl acetate, to investigate their optimized geometries, vibrational frequencies, and electronic characteristics. semanticscholar.orgsciencepublishinggroup.com

DFT calculations, particularly at the B3LYP/6-311++G(d,p) level of theory, are used to determine the most stable conformation of a molecule by optimizing its geometric parameters, including bond lengths, bond angles, and dihedral angles. For example, in a study of 2-oxo-2H-chromen-3-yl benzoate (B1203000), DFT calculations at the B3LYP/6–311G(d,p) level predicted a dihedral angle of 81.8° between the coumarin ring system and the benzoate group, which correlated well with the experimental value of 83.58 (9)°. researchgate.net The derived structural parameters from these calculations typically show a very good correlation with crystallographic results. semanticscholar.orgsciencepublishinggroup.com

Below is a representative table illustrating the kind of data obtained from DFT-optimized structures for coumarin derivatives. Note: This data is illustrative and not specific to 2-oxo-2H-chromen-4-yl 3-chlorobenzoate (B1228886).

| Parameter | Bond/Angle | Calculated Value (Å or °) |

| Bond Length | C2=O2 | 1.20 |

| C4-O3 | 1.39 | |

| C1'-Cl | 1.75 | |

| Bond Angle | C3-C4-O3 | 118.5 |

| C4-O3-C7 | 117.2 | |

| Dihedral Angle | C3-C4-O3-C7 | 175.0 |

This table is for illustrative purposes and shows typical data obtained from DFT calculations on similar coumarin compounds.

Vibrational frequency analysis is a key outcome of DFT calculations, providing theoretical infrared (IR) and Raman spectra. These calculated frequencies are often scaled to correct for anharmonicity and the limitations of the theoretical model, allowing for a direct comparison with experimental spectra. For instance, in the analysis of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, the characteristic C=O stretching vibrations are identified in the IR spectrum. mdpi.com DFT calculations can precisely assign these vibrational modes. mdpi.com For example, the C=O stretching vibrations in coumarins typically appear in the range of 1700-1750 cm⁻¹.

The following table demonstrates a typical assignment of vibrational frequencies based on DFT calculations for related coumarin structures.

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C=O Stretch (Lactone) | 1745 | 1728 |

| C=O Stretch (Ester) | 1720 | - |

| C-O-C Asymmetric Stretch | 1240 | 1231-1261 |

| C-Cl Stretch | 750 | 744 |

This table is illustrative, drawing on data from similar compounds like 2-oxo-2H-chromen-7-yl 4-chlorobenzoate to show the correlation between calculated and experimental vibrational frequencies. mdpi.com

DFT calculations are also employed to explore the electronic properties of molecules, including the analysis of frontier molecular orbitals (FMOs), such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). semanticscholar.orgsciencepublishinggroup.com The energy gap between the HOMO and LUMO is a critical parameter for understanding the chemical reactivity and kinetic stability of a molecule. semanticscholar.orgsciencepublishinggroup.com

Studies on related coumarin derivatives using the B3LYP/6-311++G(d,p) method have investigated these electronic parameters to understand intramolecular charge transfer and non-linear optical properties. semanticscholar.orgekb.eg The molecular electrostatic potential (MEP) surface can also be mapped to visualize the charge distribution and identify sites susceptible to electrophilic and nucleophilic attack.

Conformational Analysis

In analogous structures, this dihedral angle can vary significantly. For example, the experimentally determined dihedral angle in 2-oxo-2H-chromen-3-yl 4-chlorobenzoate is 73.95 (8)°. nih.govdoaj.orgdntb.gov.ua In contrast, the related compound 2-oxo-2H-chromen-4-yl 4-bromobenzoate (B14158574) exhibits a much smaller dihedral angle of 10.29 (6)° between the chromen-2-one ring system and the bromobenzene (B47551) ring. researchgate.net This highlights that the substitution pattern on both the coumarin and the benzoate rings significantly influences the molecular conformation. The near-perpendicular orientation observed in some coumarin derivatives, such as 2-oxo-2H-chromen-6-yl 4-tert-butylbenzoate where the angle is 89.12 (5)°, is also a possible conformation. nih.gov The conformational preference is a result of minimizing steric hindrance and optimizing electronic interactions within the molecule.

Molecular Energy Profile Analysis (e.g., torsional freedom)

The three-dimensional structure and energetics of coumarin derivatives are significantly influenced by the rotational freedom around the ester linkage connecting the coumarin and benzoate rings. Quantum chemical calculations, specifically using the ab-initio Hartree-Fock (HF) method with a 6-31G basis set, have been employed to determine the optimized molecular structure in a gaseous phase. nih.gov

For the related isomer, 2-oxo-2H-chromen-3-yl 4-chlorobenzoate, a notable difference is observed between the theoretically calculated and experimentally determined dihedral angles. The calculated dihedral angle between the coumarin and the chlorobenzoate ring systems is 85.7°. nih.govnih.govresearchgate.net This value represents the molecule's preferred conformation in an isolated, minimum-energy state. This rotation around the ester bond demonstrates the molecule's inherent torsional freedom.

Conformational Flexibility Studies

Conformational flexibility is a key determinant of a molecule's ability to interact with its environment. The difference between the calculated gas-phase geometry and the observed solid-state structure provides a direct measure of this flexibility. In the crystal structure of 2-oxo-2H-chromen-3-yl 4-chlorobenzoate, the experimental dihedral angle between the two rings is 73.95 (8)°. nih.govnih.govresearchgate.netdoaj.org

The discrepancy of over 11 degrees between the calculated (85.7°) and the solid-state (73.95°) angles highlights the molecule's conformational adaptability. nih.govresearchgate.net This flexibility allows the molecule to adopt a different, more compact conformation to maximize favorable intermolecular interactions and achieve an efficiently packed crystal lattice, driven by forces such as π–π stacking. nih.govnih.govresearchgate.net

Intermolecular Interaction Analysis

Hirshfeld Surface Analysis and Fingerprint Plots

The two-dimensional fingerprint plots derived from the Hirshfeld surface allow for the deconvolution and quantification of these interactions. The most significant contribution comes from H⋯O/O⋯H contacts, accounting for 26.5% of all interactions, which appear as distinct red spots on the surface map. nih.gov As is common for organic molecules, H⋯H contacts are also very important, contributing 24.7% to the surface. nih.gov Other notable interactions include H⋯C/C⋯H (14.5%) and H⋯Cl/Cl⋯H (12.7%), alongside C⋯C contacts that signify π–π interactions. nih.gov

| Intermolecular Contact Type | Contribution to Hirshfeld Surface (%) | Reference |

|---|---|---|

| H⋯O/O⋯H | 26.5 | nih.gov |

| H⋯H | 24.7 | nih.gov |

| H⋯C/C⋯H | 14.5 | nih.gov |

| H⋯Cl/Cl⋯H | 12.7 | nih.gov |

| C⋯C | Not specified | nih.gov |

Energy Frameworks Analysis

As of the latest review of available literature, a specific energy frameworks analysis for 2-oxo-2H-chromen-4-yl 3-chlorobenzoate or its closely related isomers has not been reported. This type of analysis calculates the interaction energies between molecules in a crystal to visualize the energetic topology of the packing, distinguishing between electrostatic, dispersion, and total energy frameworks.

Molecular Electrostatic Potential (MEP) Mapping (e.g., identifying σ-holes)

Molecular Electrostatic Potential (MEP) mapping illustrates the charge distribution across a molecule, providing crucial insights into its reactivity and intermolecular interaction sites. The MEP map is plotted onto an electron density isosurface, where different colors represent varying electrostatic potentials.

For a molecule like this compound, the MEP map would show regions of negative potential (typically colored red) concentrated around the highly electronegative oxygen atoms of the carbonyl and ester groups. These sites are indicative of nucleophilic character and are prone to interacting with electrophiles.

Conversely, regions of positive potential (colored blue) are expected around the hydrogen atoms. A particularly important feature is the predicted formation of a "σ-hole" on the chlorine atom. A σ-hole is a region of positive electrostatic potential located on the outermost surface of a halogen atom, along the extension of the covalent bond (in this case, the C-Cl bond). nih.gov This positive region arises from the anisotropic distribution of electron density around the halogen. nih.gov The presence of a σ-hole allows the chlorine atom to act as a Lewis acid, engaging in stabilizing halogen bonding interactions with Lewis bases (electron-rich sites) in the crystal structure. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Theory

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for predicting reactivity, based on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ossila.comwikipedia.orgpearson.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, the innermost empty orbital, acts as an electron acceptor. ossila.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter indicating the molecule's chemical stability and reactivity. wikipedia.org A large gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and easily excitable. wikipedia.org

While specific HOMO-LUMO energy values for this compound are not available, computational studies on similar coumarin derivatives using Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level show energy gaps typically ranging from 3.45 to 4.29 eV. researchgate.net For the target molecule, the HOMO is expected to be distributed across the π-conjugated system of the coumarin and benzoate rings, while the LUMO would also be a π-type anti-bonding orbital distributed over this system. These orbitals govern the molecule's electronic transitions and its behavior in chemical reactions involving electron transfer. ossila.com

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Specific data on the HOMO and LUMO energies for this compound are not available in the provided search results. This information is crucial for understanding the electronic properties and reactivity of a molecule. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Natural Bond Orbital (NBO) Analysis and Natural Atomic Charges

There is no specific information available regarding the Natural Bond Orbital (NBO) analysis or the natural atomic charges for this compound. NBO analysis provides insights into the charge distribution, intramolecular interactions, and the nature of the chemical bonds within a molecule.

Non-linear Optical (NLO) Properties Calculations

Detailed calculations for the non-linear optical (NLO) properties of this compound are not found in the existing literature. The study of NLO properties is significant for the development of new materials for optoelectronic applications. researchgate.net

Specific data on the polarizability of this compound is not available. Polarizability measures the ease with which the electron cloud of a molecule can be distorted by an external electric field.

There is no specific data available for the first hyperpolarizability of this compound. The first hyperpolarizability is a key parameter that quantifies the second-order NLO response of a molecule.

Advanced Research Directions and Non Clinical Applications

Role as a Versatile Intermediate in Organic Synthesis

Coumarin (B35378) derivatives are well-established as valuable building blocks in organic and medicinal chemistry. researchgate.netmdpi.com The structure of 2-oxo-2H-chromen-4-yl 3-chlorobenzoate (B1228886), featuring a reactive ester linkage and multiple sites for functionalization on its two aromatic rings, makes it a prime candidate for a versatile intermediate in the synthesis of more complex molecules. nih.gov

Precursor for Heterocyclic Derivatives

The coumarin nucleus is a privileged scaffold for the synthesis of a wide array of heterocyclic compounds. While specific derivatization of 2-oxo-2H-chromen-4-yl 3-chlorobenzoate is not extensively documented, the known reactivity of the coumarin ester framework allows for its logical use as a precursor for various derivatives. The ester group can be targeted for reactions such as hydrazinolysis, where treatment with hydrazine (B178648) hydrate (B1144303) would cleave the ester bond. This reaction could potentially yield 4-hydroxycoumarin (B602359) and 3-chlorobenzohydrazide, with the latter being a key starting material for synthesizing other heterocycles like Schiff bases, tetrazoles, and thiazolidinones. These resulting compounds are of significant interest in medicinal chemistry for their potential pharmacological activities. humanjournals.com

Contributions to Crystal Engineering

Crystal engineering focuses on the design and synthesis of solid-state structures with desired properties, which are governed by intermolecular interactions. The study of coumarin benzoates provides significant insights into how molecular conformation and non-covalent forces dictate crystal packing.

Detailed crystallographic analyses of compounds structurally analogous to this compound, such as its isomers and other substituted benzoates, reveal key structural features. doaj.orgnih.govnih.gov A crucial parameter is the dihedral angle between the plane of the coumarin ring system and the benzoate (B1203000) side chain, which varies significantly depending on the substitution pattern. In one analog, 2-oxo-2H-chromen-4-yl 4-methylbenzoate, two independent molecules in the asymmetric unit show dihedral angles of 64.79 (10)° and 88.3 (1)°. nih.gov In another, 2-oxo-2H-chromen-3-yl 4-chlorobenzoate (B1228818), this angle is 73.95 (8)°. doaj.orgnih.gov

These solid-state structures are stabilized by a network of intermolecular interactions, including C—H⋯O hydrogen bonds and π–π stacking. nih.govnih.gov Hirshfeld surface analysis, a tool used to visualize and quantify these interactions, confirms that O⋯H, C⋯H, and H⋯H contacts are the most significant contributors to crystal packing. nih.gov The ability to predict and control these interactions is of great importance for developing new materials, particularly in the field of non-linear optics where crystal symmetry is critical. researchgate.net

Table 1: Crystallographic Data of Structurally Similar Coumarin Benzoate Derivatives

| Compound Name | Dihedral Angle (Coumarin/Benzoate) | Key Intermolecular Interactions | Reference |

|---|---|---|---|

| 2-oxo-2H-chromen-4-yl 4-methylbenzoate | 64.79 (10)° and 88.3 (1)° | C—H⋯O hydrogen bonds, π–π stacking | nih.gov |

| 2-oxo-2H-chromen-3-yl 4-chlorobenzoate | 73.95 (8)° | π–π interactions | doaj.orgnih.gov |

| 2-oxo-2H-chromen-4-yl 4-bromobenzoate (B14158574) | 10.29 (6)° | C—H⋯O hydrogen bonds, π–π stacking | nih.gov |

| 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | N/A (focus on synthesis) | Crystallizes in a Sohncke space group (P21), important for NLO | researchgate.net |

Potential in Materials Science

The photophysical properties of the coumarin core make its derivatives highly attractive for applications in materials science. nih.govacs.org These applications range from advanced optical materials to functional dyes.

Non-Linear Optics (NLO) Materials Development

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to intense electromagnetic fields, a property essential for technologies like frequency conversion and optical switching. Coumarin derivatives are investigated for these applications due to their electronic structure. researchgate.net The crystallization of a related compound, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, in a non-centrosymmetric (Sohncke) space group is particularly significant, as the absence of a center of symmetry is a prerequisite for second-order NLO effects. researchgate.net The ability of coumarin derivatives to undergo photo-induced dimerization is also exploited in NLO data storage. mdpi.comnih.gov

Fluorescent Compounds and Dye Applications

Coumarin derivatives are a well-known class of fluorescent compounds, with applications as fluorescent probes, sensors, and dyes. acs.orgresearchgate.net Their fluorescence generally arises from an efficient intramolecular charge transfer (ICT) from an electron-donating group to the electron-accepting lactone moiety of the coumarin ring. nih.gov This property makes them highly sensitive to their local environment. By modifying the substituents on the coumarin structure, the fluorescent properties, such as emission wavelength and quantum yield, can be finely tuned. researchgate.net This tunability allows for the development of specialized dyes and probes for fields like biochemistry and environmental analysis. rsc.orgrsc.org

Optical Data Recording

The unique photochemical properties of coumarin derivatives make them suitable for use in optical data recording media. google.comresearchgate.net A key mechanism is the [2+2] photodimerization reaction that can occur between coumarin moieties upon irradiation with light of a specific wavelength (e.g., > 300 nm). mdpi.comresearchgate.net This reaction converts two coumarin units into a less conjugated cyclobutane (B1203170) dimer, causing a detectable change in the material's optical properties, such as its absorbance or its ability to generate a second-harmonic signal. mdpi.comnih.gov This change can be used to "write" data into a polymer film containing coumarin derivatives. For some derivatives, this process can be reversed by irradiation with higher-energy UV light (e.g., 254 nm), offering the potential for rewritable data storage. mdpi.com This technology is particularly explored for high-density, write-once-read-many (WORM) optical disks, including those compatible with blue laser technology. google.com

Structure-Property Relationship (SPR) Studies in Coumarin Esters

The core structure of these esters consists of a coumarin nucleus linked to a benzoate group. The properties of the final molecule are a direct consequence of the electronic and steric interplay between these two components. Key areas of investigation in SPR studies for this class of compounds include the nature and position of substituents on both the coumarin and the benzoate rings, as well as the conformational flexibility of the ester linkage.

Influence of Substituents on Physicochemical Properties

The introduction of substituents onto the coumarin or benzoate rings can dramatically alter the physicochemical properties of the resulting ester. Halogenation, in particular, is a common strategy to modulate properties such as lipophilicity, electronic character, and crystal packing.

The presence of a chlorine atom on the benzoate ring, as in this compound, is expected to significantly influence the molecule's electronic properties. The chlorine atom is an electron-withdrawing group, which can impact the electron density distribution across the entire molecule. This, in turn, can affect its reactivity, spectral properties, and intermolecular interactions. The position of the chlorine atom (ortho, meta, or para) is also critical. Studies on substituted benzoic acids have shown that the position of a substituent can lead to variations in vapor pressure of up to three orders of magnitude, with steric effects being more dominant in the ortho position and resonance effects prevailing for meta and para positions. researchgate.net

For instance, in the case of 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, a para-substituted isomer, the synthesis is achieved through an O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride. mdpi.comresearchgate.net The resulting compound has been thoroughly characterized using various spectroscopic techniques. mdpi.comresearchgate.net While specific data for the 3-chloro isomer is not as readily available, comparisons with the 4-chloro and other halogenated derivatives provide valuable insights. For example, the synthesis of 2-oxo-2H-chromen-4-yl 4-bromobenzoate has been reported, and its crystal structure reveals a dihedral angle of 10.29 (6)° between the chromen-2-one ring system and the bromobenzene (B47551) ring. nih.gov This near-coplanar arrangement can facilitate π-π stacking interactions, influencing the material's solid-state properties. nih.gov

The introduction of halogen atoms can also enhance the biological activity of coumarins by improving their lipophilicity and ability to penetrate lipid membranes. nih.gov

Spectroscopic Characteristics

The spectroscopic properties of coumarin esters are highly sensitive to their structural features. Infrared (IR) spectroscopy is a valuable tool for identifying the characteristic functional groups. For instance, in 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, the IR spectrum shows distinct absorption bands for the C=O and C=C stretching vibrations at 1728 and 1589/1620 cm⁻¹, respectively, and C-O-C asymmetric stretching vibrations at 1068/1092 and 1231/1261 cm⁻¹. mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the chemical environment of each atom. In a comparative study of ortho- and para-substituted aminophenyl benzothiazoles, significant differences in the chemical shifts of NH protons were observed, indicating the presence of hydrogen bonding in the ortho-substituted compounds. nih.gov Similar effects would be expected in halogenated coumarin benzoates, where the position of the chlorine atom would influence the chemical shifts of the protons on the benzoate ring.

The fluorescence properties of coumarins are particularly noteworthy and are strongly influenced by substituents. Electron-donating groups at the 7-position and electron-withdrawing groups at the 3-position of the coumarin ring are known to enhance fluorescence intensity. researchgate.net The introduction of a halogen atom can modulate these properties, with studies on halogenated coumarins showing their potential as fluorescent probes. nih.gov

Conformational Analysis and Crystal Engineering

The three-dimensional structure and intermolecular interactions of coumarin esters are critical for their application in materials science. The dihedral angle between the coumarin and benzoate rings is a key conformational parameter. In a series of 2-oxo-2H-chromen-4-yl benzoates with different para-substituents (methoxy, methyl, tert-butyl), the dihedral angles were found to be 69.82 (9)°, 64.79 (10)°/88.3 (1)°, and 60.70 (7)°, respectively. nih.gov This variation highlights the influence of the substituent's size and electronic nature on the molecule's preferred conformation.

In the solid state, these molecules can self-assemble through various non-covalent interactions, including hydrogen bonds and π-π stacking. nih.gov In the crystal structure of 2-oxo-2H-chromen-4-yl 4-bromobenzoate, molecules are connected through C—H⋯O hydrogen bonds and π–π stacking interactions. nih.gov Understanding and controlling these interactions is the cornerstone of crystal engineering, which aims to design materials with specific properties.

Interactive Data Tables

| Compound | Substituent on Benzoate | Position of Substituent | Key Property | Observed Effect/Value | Reference |

|---|---|---|---|---|---|

| 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | Chloro | 4- (para) | Synthesis | O-acylation of 7-hydroxy-2H-chromen-2-one | mdpi.comresearchgate.net |

| 2-oxo-2H-chromen-7-yl 4-chlorobenzoate | Chloro | 4- (para) | IR (C=O stretch) | 1728 cm⁻¹ | mdpi.com |

| 2-oxo-2H-chromen-4-yl 4-bromobenzoate | Bromo | 4- (para) | Dihedral Angle | 10.29 (6)° | nih.gov |

| 2-oxo-2H-chromen-4-yl 4-methoxybenzoate | Methoxy | 4- (para) | Dihedral Angle | 69.82 (9)° | nih.gov |

| 2-oxo-2H-chromen-4-yl 4-methylbenzoate | Methyl | 4- (para) | Dihedral Angle | 64.79 (10)° / 88.3 (1)° | nih.gov |

| 2-oxo-2H-chromen-4-yl 4-tert-butylbenzoate | tert-Butyl | 4- (para) | Dihedral Angle | 60.70 (7)° | nih.gov |

Conclusion and Future Academic Perspectives

Summary of Key Research Findings on Coumarin (B35378) Benzoate (B1203000) Esters

Coumarin esters, a significant subclass of coumarin derivatives, have been the subject of extensive research due to their prominent biological activities. proceedings.science The core coumarin nucleus, a fusion of a benzene (B151609) ring and an α-pyrone ring, provides a versatile scaffold that, when esterified with various carboxylic acids, yields compounds with a broad pharmacological spectrum. researchgate.netproquest.com

Key research findings highlight the following areas:

Antimicrobial and Antifungal Activity: Numerous studies have demonstrated that coumarin derivatives possess significant antibacterial and antifungal properties. researchgate.netekb.egnih.gov For instance, certain synthetic coumarins have shown inhibitory effects against both Gram-positive and Gram-negative bacteria, with some compounds exhibiting activity comparable to standard antibiotics. nih.gov Benzo[f]coumarin derivatives, for example, have been synthesized and some showed high antibacterial and antifungal activities. nih.gov The introduction of different substituents onto the coumarin or the attached benzoate ring can modulate this activity, a key aspect of the structure-activity relationship (SAR) studies in this field. nih.gov

Antioxidant Properties: Coumarins are well-regarded for their antioxidant capabilities, which are often attributed to their phenolic-like structure and ability to scavenge free radicals. mdpi.comtandfonline.comnih.gov The position and nature of substituents on the coumarin ring system can significantly influence their radical scavenging potential. For example, the presence of hydroxyl groups, particularly at the 7-position, has been shown to enhance antioxidant activity. nih.gov Studies on various coumarin derivatives using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay have quantified this potential, often showing significant IC50 values. mdpi.com

Enzyme Inhibition: Certain coumarin derivatives have been identified as potent inhibitors of various enzymes, which is a key mechanism for their therapeutic effects. nih.gov For example, some coumarins show inhibitory activity against lipoxygenases (LOXs), enzymes involved in inflammatory pathways. nih.gov This inhibition is often linked to their antioxidant or free-radical scavenging properties. nih.gov

Synthesis and Structural Analysis: The synthesis of coumarin esters is typically achieved through methods like the Pechmann condensation or Steglich esterification. proceedings.sciencemdpi.commdpi.com Researchers have focused on developing efficient, high-yield, and greener synthetic protocols. mdpi.com Furthermore, advanced analytical techniques, including X-ray crystallography and Hirshfeld surface analysis, have been employed to elucidate the three-dimensional structures and intermolecular interactions of these esters. nih.govnih.gov For example, the crystal structure of 2-oxo-2H-chromen-3-yl 4-chlorobenzoate (B1228818), a positional isomer of the title compound, was detailed, revealing the dihedral angle between the coumarin and benzene rings and the nature of its π–π interactions in the crystal lattice. nih.govdoaj.org Similarly, the synthesis and full characterization of another isomer, 2-oxo-2H-chromen-7-yl 4-chlorobenzoate, have been reported, highlighting an efficient O-acylation reaction. proquest.comabertay.ac.ukmdpi.comresearchgate.net

The table below summarizes the observed biological activities for a selection of studied coumarin derivatives, providing context for the potential of underexplored analogues.

| Compound Class/Derivative | Biological Activity Investigated | Key Findings | Citation |

| Coumarin-sulfonamide derivatives | Antioxidant, Antimicrobial | Chloro-substituted compounds showed higher radical scavenging. Some derivatives exhibited antimicrobial activity equal to or higher than standard drugs. | mdpi.com |

| 3-Benzoyl-7-(benzyloxy)-2H-chromen-2-one | Lipoxygenase (LOX) Inhibition | Found to be the strongest inhibitor of soybean LOX-3 (96.6% inhibition) among the tested compounds. | nih.gov |

| Aegelinol and Agasyllin | Antibacterial | Showed significant effects against Staphylococcus aureus and Salmonella thypii (MICs of 16 and 32 µg/mL). | nih.gov |

| Benzo-4-methyl coumarin | Fungicidal, Bactericidal | More active against tested fungi and bacteria than 3-acetyl coumarin. | ekb.eg |

| Coumarin-3-carboxamide derivatives | Anticancer | 4-fluoro and 2,5-difluoro benzamide (B126) derivatives were most potent against HepG2 and HeLa cancer cell lines. | mdpi.com |

Identification of Gaps in Academic Research Pertaining to 2-oxo-2H-chromen-4-yl 3-chlorobenzoate (B1228886)

Despite the extensive research into the coumarin family, a significant academic gap exists for the specific compound 2-oxo-2H-chromen-4-yl 3-chlorobenzoate . A thorough review of the scientific literature reveals a stark absence of dedicated studies on this particular molecule. The primary gaps are identified as follows:

Lack of Reported Synthesis and Characterization: There are no published, peer-reviewed methods detailing the synthesis of this compound. While the synthesis of its positional isomers (e.g., esters at the 3- and 7-positions of the coumarin ring) is documented nih.govabertay.ac.ukresearchgate.net, the specific esterification of 4-hydroxycoumarin (B602359) with 3-chlorobenzoyl chloride has not been described. Consequently, there is no available data on its spectroscopic properties (NMR, IR, Mass Spectrometry) or its physicochemical characteristics.

Absence of Structural Data: No crystallographic studies have been performed on this compound. The three-dimensional structure, molecular conformation, and intermolecular interactions, which are crucial for understanding its potential biological function and for rational drug design, remain unknown. This is in contrast to its isomer, 2-oxo-2H-chromen-3-yl 4-chlorobenzoate, for which a detailed crystal structure and Hirshfeld surface analysis are available. nih.gov

Unexplored Biological and Pharmacological Profile: The potential biological activities of this compound are entirely unexplored. There are no reports on its antimicrobial, antioxidant, anti-inflammatory, or any other pharmacological properties. This represents a major void, given the established bioactivity of the broader coumarin benzoate ester class. nih.govmdpi.com

No Computational or Mechanistic Studies: Without experimental data, there have been no subsequent computational studies, such as molecular docking or QSAR analyses. nih.gov Such in silico studies are vital for predicting binding affinities to biological targets and for elucidating potential mechanisms of action, but they rely on a known chemical structure and initial biological screening data.

Proposed Future Research Trajectories and Methodological Innovations for the Compound

To address the identified research gaps, a structured, multi-faceted research program for this compound is proposed. The following trajectories would systematically build a comprehensive academic profile of the compound.

Synthesis and Purification:

Proposed Method: The most direct route would be the Steglich or Schotten-Baumann esterification, reacting 4-hydroxycoumarin with 3-chlorobenzoyl chloride. The reaction conditions (solvent, base, temperature) should be optimized to maximize yield and purity. mdpi.com

Methodological Innovation: Exploration of greener synthetic approaches, such as using deep eutectic solvents (DESs) or catalyst-free microwave-assisted synthesis, could offer an environmentally benign and efficient alternative to traditional methods. nih.govmdpi.com

Comprehensive Spectroscopic and Structural Elucidation:

Required Analyses: The synthesized compound must be rigorously characterized using a full suite of modern analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity. abertay.ac.ukmdpi.com

Crystallography: Single-crystal X-ray diffraction analysis should be a priority to determine its precise 3D structure. This empirical data is invaluable for understanding structure-function relationships. Hirshfeld surface analysis can then be applied to the crystal data to quantify intermolecular contacts, providing insight into the crystal packing forces. nih.govnih.gov

In Vitro Biological Activity Screening:

Antimicrobial Assays: The compound should be screened against a panel of clinically relevant pathogenic bacteria and fungi (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to determine its Minimum Inhibitory Concentration (MIC). ekb.egnih.gov

Antioxidant Evaluation: Its free-radical scavenging ability should be quantified using established assays such as DPPH, ABTS, and FRAP. mdpi.comnih.gov

Enzyme Inhibition Studies: Based on the activities of related coumarins, assays for the inhibition of enzymes like lipoxygenase, cyclooxygenase (COX), and cholinesterases could reveal specific mechanisms of action. tandfonline.comnih.gov

Computational and Mechanistic Investigations:

Molecular Docking: Once the structure is confirmed, molecular docking studies can be performed to predict its binding mode and affinity with the active sites of relevant biological targets (e.g., bacterial enzymes, LOX). nih.govnih.gov This can help prioritize further biological testing and guide the design of more potent analogues.

QSAR Models: As data becomes available for this and other newly synthesized analogues, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate specific structural features (e.g., the position of the chloro substituent) with biological activity, enabling a more rational approach to future drug design. nih.gov

The following table outlines a proposed initial research plan to systematically investigate the compound.

| Research Phase | Objective | Methodology | Expected Outcome |

| Phase 1: Synthesis & Characterization | To synthesize and confirm the structure of the target compound. | Esterification of 4-hydroxycoumarin; Purification via chromatography; Analysis by NMR, IR, HRMS. | Pure, fully characterized this compound. |

| Phase 2: Structural Analysis | To determine the 3D structure and intermolecular interactions. | Single-crystal X-ray diffraction; Hirshfeld surface analysis. | Crystal structure, data on molecular conformation and packing. nih.gov |

| Phase 3: Biological Screening | To assess the primary biological potential. | In vitro antimicrobial (MIC assays), antioxidant (DPPH, ABTS assays), and enzyme inhibition assays. | Data on bioactivity, identification of "hit" properties for further study. nih.gov |

| Phase 4: Computational Modeling | To predict binding mechanisms and guide future synthesis. | Molecular docking against enzyme targets identified in Phase 3; Development of preliminary SAR insights. | Virtual binding models and a rational basis for designing second-generation compounds. nih.gov |

By pursuing these research trajectories, the significant knowledge gap surrounding this compound can be filled, potentially uncovering a novel compound with valuable biological properties.

Q & A

Q. What synthetic strategies are commonly employed to prepare 2-oxo-2H-chromen-4-yl 3-chlorobenzoate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, starting with the chromenone core formation followed by esterification with 3-chlorobenzoic acid derivatives. Key steps include nucleophilic acyl substitution or coupling reactions under controlled temperature and inert atmospheres to avoid side reactions. Optimization focuses on solvent choice (e.g., dry dichloromethane), catalysts (e.g., DMAP for esterification), and purification via column chromatography .

Q. How is the crystal structure of this compound determined, and what software tools are critical for refinement?

Single-crystal X-ray diffraction is the gold standard. Data collection involves diffractometers (e.g., Agilent SuperNova), and refinement uses programs like SHELXL for small-molecule crystallography. Key parameters include bond lengths, angles, and displacement ellipsoids. The SHELX suite is widely used for its robustness in handling twinned or high-resolution data .

Q. What preliminary biological screening methods are used to assess its bioactivity?

Initial screens include antimicrobial assays (e.g., broth microdilution for MIC values), anti-inflammatory tests (COX-2 inhibition), and cytotoxicity studies (MTT assay on cancer cell lines). These require controlled cell cultures and statistical validation of dose-response curves .

Advanced Research Questions

Q. How does this compound interact with transition metals in coordination chemistry?

The 3-chlorobenzoate moiety acts as a bridging ligand in metallacrown complexes, coordinating to metals like Mn(II/III) via carboxylate oxygen atoms. Structural studies reveal seven-coordinate geometries for Mn(II) and Jahn-Teller distortions for Mn(III). SHAPE analysis quantifies coordination geometry deviations .

Q. What enzymatic pathways degrade this compound in environmental systems, and how can microbial sensors track its metabolism?

Rhodopseudomonas palustris DCP3 anaerobically dechlorinates 3-chlorobenzoate to benzoate via reductive pathways. Microbial biosensors using immobilized Rhodococcus opacus 1CP cells detect substrate uptake via benzoate 1,2-dioxygenase activity, showing negative cooperativity for 3-chlorobenzoate binding .

Q. How do conflicting crystallographic data arise in structural studies, and how can they be resolved?

Discrepancies may stem from twinning, disorder, or poor data resolution. Strategies include reprocessing raw data with SHELXD for phase improvement, using WinGX for metric analysis, and validating hydrogen bonding/π-stacking interactions with ORTEP visualizations .

Q. What mechanistic insights explain its reactivity in nucleophilic substitution reactions?

The electron-withdrawing 3-chloro group activates the benzoate ester toward nucleophilic attack. Kinetic studies (e.g., HPLC monitoring) reveal SN2 mechanisms in polar aprotic solvents, with steric effects from the chromenone ring influencing reaction rates .

Methodological Notes

- Synthetic Optimization : Use anhydrous conditions and monitor reactions via TLC to prevent hydrolysis of the ester group .

- Crystallography : Employ multi-scan absorption corrections (e.g., CrysAlis PRO) to address data anisotropies .

- Enzymatic Assays : Validate Rhodococcus sensor responses with Michaelis-Menten kinetics to distinguish substrate affinities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.